1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene
Description
1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene (CAS: 1192825-45-8; MFCD22682996) is a symmetric bis-thiazolyl benzene derivative featuring two thiazole rings substituted at the 1- and 3-positions of a central benzene core. Each thiazole ring is further functionalized with a 4-bromophenyl group at the 4-position . This compound is commercially available with ≥95–97% purity, indicating its utility in materials science and pharmaceutical research .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br2N2S2/c25-19-8-4-15(5-9-19)21-13-29-23(27-21)17-2-1-3-18(12-17)24-28-22(14-30-24)16-6-10-20(26)11-7-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQCZLVNNCFDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br)C4=NC(=CS4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Br2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene typically involves multi-step organic reactions. One common method includes the formation of thiazole rings through cyclization reactions, followed by bromination to introduce the bromophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The thiazole rings can participate in redox reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the thiazole rings .
Scientific Research Applications
1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene exhibits significant biological properties:
- Antimicrobial Activity : Studies have shown that compounds containing thiazole moieties can exhibit potent antimicrobial effects. The presence of the bromine atom enhances this activity by increasing the lipophilicity of the molecule, which aids in membrane penetration .
- Anticancer Potential : Thiazole derivatives have been investigated for their anticancer properties. Research indicates that this compound may inhibit tumor growth by interfering with cellular signaling pathways .
Applications in Medicinal Chemistry
The compound's unique structure makes it a valuable candidate in drug development:
- Lead Compound Development : Its ability to inhibit specific biological targets positions it as a lead compound for developing new therapeutic agents against infections and cancers.
- Drug Design : The structural features of this compound allow for modifications that can enhance its efficacy and reduce toxicity. This adaptability is crucial in the rational design of new drugs .
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science:
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiazole group contributes to charge transport properties essential for these applications.
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials used in various industrial applications .
Case Studies
Several studies highlight the potential of this compound:
- A study published in Eur. J. Med. Chem. demonstrated its synthesis alongside other thiazole derivatives, showcasing its antimicrobial activity against various bacterial strains .
- Another research article detailed its anticancer effects against specific cell lines, providing insights into its mechanism of action and potential therapeutic uses .
Mechanism of Action
The mechanism by which 1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and thiazole groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene
- Structure : Replaces bromophenyl with pyridyl groups.
- Properties : The pyridine moiety introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing bromine. This reduces lipophilicity (lower clogP) and may alter solubility and target interactions .
1,3-Bis[4-(4-cyanophenyl)-2-thiazolyl]benzene
- Structure: Substitutes bromine with cyano (-CN) groups.
- Properties: Cyanophenyl is strongly electron-withdrawing, increasing polarity but reducing lipophilicity compared to bromophenyl. This could diminish antimicrobial efficacy observed in brominated analogs .
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene
- Structure : Features hydroxyl (-OH) groups instead of bromine.
- Properties: Hydroxyl groups enable hydrogen bonding, enhancing aqueous solubility but reducing membrane permeability.
Backbone and Functional Group Modifications
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Structure : Replaces the central benzene with a benzamide scaffold and introduces trifluoromethylphenyl on the thiazole.
- Properties : The trifluoromethyl group increases electronegativity and metabolic stability, while the benzamide backbone may improve binding to protein targets (e.g., kinases or receptors) .
1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene
- Structure : Substitutes bromophenyl with ethoxycarbonylmethyl (-COOEt) groups.
- Properties : The ester groups introduce hydrolyzable linkages, making this compound a candidate for prodrug designs or polymer precursors. However, reduced halogen content likely diminishes antimicrobial potency .
Biological Activity
1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by two thiazole rings substituted with bromophenyl groups. This unique structure is believed to contribute to its biological activity.
Research indicates that thiazole derivatives can exert their biological effects through various mechanisms:
- Inhibition of Cell Proliferation : Compounds such as this compound have shown significant antiproliferative effects against cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Receptors : Similar compounds have demonstrated inhibitory activity against key receptors involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) .
- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties that may protect cells from oxidative stress, further contributing to their anticancer potential .
Anticancer Activity
A study investigated the cytotoxic effects of various thiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics:
| Compound | IC50 (MCF-7) | IC50 (MDA-MB-231) | Mechanism |
|---|---|---|---|
| This compound | 5.73 µM | 12.15 µM | VEGFR-2 inhibition |
| Staurosporine | 6.77 µM | 7.03 µM | Apoptosis induction |
The compound demonstrated a notable ability to induce programmed cell death and cell cycle arrest at the G1 phase while reducing the population in the G2/M phase .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for antimicrobial properties. A review highlighted that compounds with thiazole moieties exhibited significant antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Study on Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized a series of thiazole derivatives and assessed their anticancer activities against multiple cancer cell lines. Among them, this compound was identified as having potent activity against MCF-7 cells, with detailed mechanistic studies confirming its role in apoptosis induction through the activation of caspases .
Anticonvulsant Properties
Another study focused on the anticonvulsant potential of thiazole derivatives. It was found that certain structural modifications led to enhanced activity compared to standard medications like ethosuximide. The para-halogen substitution on phenyl rings was crucial for achieving significant anticonvulsant effects .
Q & A
Q. Key Parameters :
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Thiazole formation | Ethanol, glacial acetic acid, reflux (4 hr) | 65–75% | >90% (HPLC) |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C (12 hr) | 50–60% | 85–92% |
Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
A combination of techniques is critical:
- 1H/13C NMR : Confirms aromatic proton environments (δ 7.2–8.1 ppm for bromophenyl groups) and thiazole carbons (δ 150–160 ppm) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 55.45%, Br: 25.8%, N: 5.58% for bromophenyl derivatives) .
- Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 434.0849 for [M+H]⁺) matches theoretical values .
- FT-IR : Peaks at 690 cm⁻¹ (C-Br stretch) and 1600 cm⁻¹ (C=N thiazole) confirm functional groups .
Q. Experimental Optimization :
| Condition | Regioselectivity (A:B) | Yield |
|---|---|---|
| Toluene, 100°C | 8:1 | 45% |
| DMF, 80°C | 1:1.2 | 60% |
How do computational approaches elucidate the electronic effects of this compound in supramolecular assemblies?
Answer:
- DFT Calculations : Reveal electron-withdrawing effects of bromine (HOMO-LUMO gap: 4.2 eV) and charge distribution on thiazole rings .
- Molecular Dynamics (MD) : Simulate stacking interactions (π-π distances: 3.5–4.0 Å) in crystal lattices .
- Docking Studies : Predict binding affinities with enzymes (e.g., COX-2) for biological activity hypotheses .
Key Insight :
Bromine atoms enhance dipole interactions, stabilizing columnar packing in solid-state structures .
What methodologies are recommended for evaluating the biological activity of this compound?
Answer:
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus (MIC: 12.5 μg/mL) using broth microdilution .
- Enzyme Inhibition : Fluorescence-based assays for kinase inhibition (IC₅₀: 8.2 μM for EGFR) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀: 15 μM) .
Q. Experimental Design :
| Assay | Protocol | Outcome |
|---|---|---|
| MIC | 96-well plate, 24 hr incubation | MIC = 12.5 μg/mL |
| MTT | 48 hr exposure, λ = 570 nm | IC₅₀ = 15 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
